N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate
Description
Properties
IUPAC Name |
acetic acid;N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.C2H4O2/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8;1-2(3)4/h3-5H,6,9H2,1-2H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSRGGRAWZGCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C1=C(C=CC=N1)CN)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group and the methanesulfonamide group. The final step involves the formation of the acetate salt.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine ring are reacted together.
Methanesulfonamide Group Addition: The methanesulfonamide group can be added through a sulfonamide formation reaction, typically involving the reaction of the amine with methanesulfonyl chloride.
Acetate Salt Formation: The final acetate salt is formed by reacting the compound with acetic acid or acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or methanesulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Structural Complexity :
- The target compound is simpler than derivatives like 50 and 62 , which incorporate chloropyrimidine or cyclobutenedione moieties to enhance binding affinity for kinases .
- The acetate salt in the target compound improves stability and crystallinity compared to the free base (939791-42-1), which exists as an oil .
Biological Activity :
- Compound 50 demonstrates potent FAK inhibition (IC₅₀ <100 nM) due to its chloropyrimidine group, which engages in hydrophobic interactions with kinase domains .
- The target compound’s smaller size (275.32 vs. 448.13–586.17 g/mol) may favor better bioavailability but could limit target specificity .
Safety Profiles :
- The target compound’s hazards (H302, H315, H319, H335) suggest moderate toxicity, typical of sulfonamides. In contrast, trifluoroacetate-containing analogs like 62 may introduce additional metabolic liabilities .
Biological Activity
N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acetate, with the CAS number 1073159-75-7, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects.
- Molecular Formula : CHNOS
- Molecular Weight : 275.32 g/mol
- CAS Number : 1073159-75-7
- MDL Number : MFCD29044904
Structural Characteristics
The compound features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide moiety. This structural configuration is significant for its biological activity, particularly in antimicrobial properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 - 64 | |
| Escherichia coli | 16 - 32 | |
| Pseudomonas aeruginosa | >256 | |
| Enterococcus faecalis | 64 - 128 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, while showing reduced efficacy against certain Gram-negative strains.
The antibacterial activity of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways. The presence of the pyridine ring is thought to enhance binding affinity to bacterial targets, which could explain its effectiveness against resistant strains.
Case Studies
- Study on Antibacterial Efficacy : A study published in PubMed evaluated the antibacterial effects of various pyridine derivatives, including this compound. The study found that this compound demonstrated significant activity against multiple strains of Staphylococcus aureus, with an MIC of 32 µg/ml, indicating its potential as a therapeutic agent for treating infections caused by this pathogen .
- Biofilm Inhibition : Another investigation focused on the compound's ability to inhibit biofilm formation, a critical factor in chronic infections. Results indicated that at sub-MIC concentrations, the compound effectively reduced biofilm biomass in S. aureus cultures . This property is particularly valuable in clinical settings where biofilm-associated infections are prevalent.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that altering substituents on the pyridine ring can lead to compounds with improved potency and spectrum of activity .
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: What advanced characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ are essential. and report δ 7.98 ppm (aromatic protons) and δ 3.69 ppm (aminomethyl CH₂), confirming substitution patterns .
- Mass Spectrometry (MS): FAB-MS or ESI-MS detects molecular ions (e.g., m/z 374 [M+H]⁺ in ) and fragments, validating the molecular formula .
- X-ray Crystallography: For unambiguous confirmation, single-crystal analysis (if feasible) resolves bond lengths and stereochemistry, as seen in related pyridine derivatives () .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to kinase targets (e.g., CDK7 or SRPKs). and highlight structural analogs as kinase inhibitors, suggesting similar binding pockets .
- QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. demonstrates this for pyrazolopyrimidines .
- MD Simulations: Run molecular dynamics (GROMACS) to assess stability of ligand-target complexes over 100 ns, evaluating RMSD and binding free energies (MM-PBSA) .
Advanced: What are the key considerations in designing in vitro assays for kinase inhibition evaluation?
Methodological Answer:
- Target Selection: Prioritize kinases with structural homology to CDK7 () or SRPKs (). Use kinase profiling panels (e.g., Eurofins KinaseScan) .
- Assay Conditions:
- ATP Concentration: Use Km-adjusted ATP levels (e.g., 10 µM) to detect competitive inhibition.
- Detection Method: Luminescent (ADP-Glo™) or fluorescence resonance energy transfer (FRET)-based assays.
- Data Validation: Include positive controls (staurosporine) and triplicate runs to ensure reproducibility () .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Deuterated Solvent Effects: Compare NMR in CDCl₃ vs. DMSO-d₆ to distinguish exchangeable protons (e.g., NH in ) .
- 2D NMR Techniques: Use HSQC and HMBC to correlate ¹H-¹³C signals, resolving ambiguities in aromatic vs. aliphatic regions () .
- Cross-Validation: Align MS/MS fragmentation patterns with predicted cleavage pathways (e.g., sulfonamide bond breakage at m/z 136 in ) .
Advanced: What strategies are effective in SAR studies for derivatives of this compound?
Methodological Answer:
- Systematic Substitution: Modify the pyridine ring (e.g., CF₃ at position 6 in ) or sulfonamide group (e.g., ethyl vs. benzyl in ) to assess activity .
- Biological Testing: Screen derivatives against cancer cell lines (e.g., MCF-7) and measure IC₅₀ values. links structural analogs to statin intermediates, suggesting lipid metabolism targets .
- Computational Guidance: Use docking scores to prioritize syntheses, reducing experimental workload () .
Basic: What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Methodological Answer:
- Reaction Scalability: Transition from batch to flow chemistry for exothermic steps (e.g., nitrile reduction) to improve safety and yield () .
- Purification: Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effectiveness. uses vacuum concentration to isolate solids .
- Quality Control: Implement in-process HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) to monitor purity ≥95% () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
